molecular formula C15H14FNO2 B7848694 1-(4-Fluorophenyl)-2-[(3-methoxyphenyl)amino]ethan-1-one

1-(4-Fluorophenyl)-2-[(3-methoxyphenyl)amino]ethan-1-one

Cat. No.: B7848694
M. Wt: 259.27 g/mol
InChI Key: HCXYSWSORATBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-2-[(3-methoxyphenyl)amino]ethan-1-one is an organic compound that features a fluorophenyl group and a methoxyphenyl group connected via an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-[(3-methoxyphenyl)amino]ethan-1-one typically involves the reaction of 4-fluoroacetophenone with 3-methoxyaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be facilitated by heating under reflux .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor technology can provide better control over reaction parameters, leading to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-[(3-methoxyphenyl)amino]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

1-(4-Fluorophenyl)-2-[(3-methoxyphenyl)amino]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-2-[(3-methoxyphenyl)amino]ethan-1-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Amino-3-fluorophenyl)morpholin-3-one
  • 4-Fluorophenyl 4-methoxyphenyl sulfone

Uniqueness

Compared to similar compounds, 1-(4-Fluorophenyl)-2-[(3-methoxyphenyl)amino]ethan-1-one stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its fluorophenyl and methoxyphenyl groups provide distinct electronic and steric properties that can be leveraged in various chemical and biological contexts.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(3-methoxyanilino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-19-14-4-2-3-13(9-14)17-10-15(18)11-5-7-12(16)8-6-11/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXYSWSORATBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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